molecular formula C7H3Cl3O4S B1335973 2,6-dichloro-3-chlorosulfonyl-benzoic Acid CAS No. 53553-05-2

2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Cat. No. B1335973
CAS RN: 53553-05-2
M. Wt: 289.5 g/mol
InChI Key: RVCLISIPGZGQPU-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a compound that can be inferred to have a complex molecular structure involving chloro and sulfonyl functional groups attached to a benzoic acid backbone. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar chlorinated benzoic acid derivatives.

Synthesis Analysis

The synthesis of related chlorosulfonyl compounds is described in the literature. For instance, 6-chlorosulfonylbenzoxazolin-2-ones were synthesized from benzoxazolin-2-one by treatment with chlorosulfonic acid . Similarly, 2-chloro-6-amino-benzoic acid was produced through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, starting from 2-chloro-6-nitrotoluene . These methods suggest that the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid could potentially involve chlorination and sulfonylation reactions on a benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is characterized by the spatial arrangement of the substituents around the benzene ring. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies approximately in the plane of the attached benzene ring, with the 2,6-dichlorophenyl substituent group being almost parallel to it . This suggests that in 2,6-dichloro-3-chlorosulfonyl-benzoic acid, steric and electronic effects would influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of chlorosulfonyl compounds is highlighted by their interactions with nucleophilic reagents. In the case of 6-chlorosulfonylbenzoxazolin-2-ones, treatment with water and various nucleophiles led to the formation of sulfonic acids and their amides . This indicates that 2,6-dichloro-3-chlorosulfonyl-benzoic acid could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The crystal structure analysis of related compounds reveals that hydrogen bonding plays a significant role in the solid-state, as seen in the formation of centrosymmetric hydrogen-bonded cyclic dimers in the case of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . Additionally, the presence of chloro and sulfonyl groups is likely to affect the acidity, solubility, and reactivity of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Plant Growth Regulation

2,6-Dichloro-3-chlorosulfonyl-benzoic acid and its derivatives have been studied for their role in plant growth regulation. For example, Pybus et al. (1959) found that benzoic acids with chloro-derivatives, particularly those with 2:3-, 2:5-, and 2:6-disubstitution, exhibited significant plant growth-regulating activities. The chloro-derivatives were more active than their non-chlorinated counterparts, suggesting the importance of chlorine substitution in growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).

Thermodynamic Studies in Pharmaceutical Research

In the pharmaceutical domain, benzoic acid derivatives like 2,6-dichloro-3-chlorosulfonyl-benzoic acid are used as model compounds. Reschke et al. (2016) conducted thermodynamic studies on benzoic acid and chlorobenzoic acids to understand their phase behavior in water and organic solvents, which is crucial for process design in pharmaceutical research (Reschke, Zherikova, Verevkin, & Held, 2016).

Polymorphism and Co-crystal Formation

Zhoujin et al. (2022) studied the polymorphism and co-crystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Their research provides insights into the structural and chemical properties of these compounds, which is essential for developing new pharmaceuticals (Zhoujin et al., 2022).

Impact on Solvation and Dissociation Processes

Research on the solvation and dissociation processes of chlorosubstituted benzoic acids, including derivatives of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, provides valuable information on their chemical behavior. For instance, Kulhanek and Pytela (1997) studied the effects of solvent on the dissociation of 2,6-disubstituted benzoic acids, highlighting the impact of chlorine substitution on these processes (Kulhanek & Pytela, 1997).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including derivatives similar to 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Their research provides insights into the environmental impact and degradation behavior of these compounds under UV light (Crosby & Leitis, 1969).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. It should not be ingested, and if swallowed, immediate medical assistance should be sought . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2,6-dichloro-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLISIPGZGQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393438
Record name 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-3-chlorosulfonyl-benzoic Acid

CAS RN

53553-05-2
Record name 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: Under an atmosphere of nitrogen gas, a reaction vessel was charged with 2,6-dichlorobenzoic acid (10 g, 53.55 mmol) (Formula F) and chlorosulfonic acid (3 ml, 472 mmol). The reaction mixture was refluxed for 1 hour and cooled to 10° C. The contents of the reaction vessel were poured slowly into 3 L of ice water. The white solid which precipitated was collected by filtration and dried in vacuo (10 mm) at 35° C. for 48 hours to give 3-(chlorosulfonyl)-2,6-dichlorobenzoic acid (Formula G) (9.2 g, 61% yield).
Quantity
10 g
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3 mL
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[Compound]
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ice water
Quantity
3 L
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reactant
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Synthesis routes and methods II

Procedure details

Chlorosulfonic acid was slowly added to 2,6-dichlorobenzoic acid at RT under N2. The reaction was heated to 150° C. for 3 h, then slowly poured over ice and the product extracted into Et2O. The organic layer was dried over MgSO4, filtered and concentrated to give 2,6-dichloro-3-(chlorosulfonyl)benzoic acid 880-1a as a brown solid (12.9 g, 85% yield).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H ASAKAWA, M MATANO - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Some derivatives of 6—chloro—5—sulfamoyl-and 6-chlor0-3—sulfamoylanthranilic acids, which have a chlorine atom and a sulfamoyl group ortho and main to the carboxy group, …
Number of citations: 21 www.jstage.jst.go.jp
朝川博之, 俣野光雄 - Chemical and Pharmaceutical Bulletin, 1979 - jlc.jst.go.jp
Some derivatives of 6-chloro-5-sulfamoyl-and 6-chloro-3-sulfamoylanthranilic acids, which have a chlorine atom and a sulfamoyl group ortho and meta to the carboxy group, respectively…
Number of citations: 2 jlc.jst.go.jp

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